molecular formula C39H62NO16+ B1246019 Fumonisin FP1 CAS No. 182063-58-7

Fumonisin FP1

Cat. No. B1246019
M. Wt: 800.9 g/mol
InChI Key: PUBXIIADYBXHSN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Fumonisin FP1, also known as fumonisin FP(1), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. Fumonisin FP1 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fumonisin FP1 is primarily located in the cytoplasm.

Scientific Research Applications

Fumonisin Biosynthesis and Metabolic Pathways

Fumonisins, including variants like Fumonisin FP1, are a group of mycotoxins produced by Fusarium species. They are known for their impact on agriculture and health. A study by Ding, Bojja, and Du (2004) investigated the enzyme Fum3p, crucial for the C-5 hydroxylation of fumonisins, which is a key step in their biosynthesis (Ding, Bojja, & Du, 2004).

Fumonisin and Animal Health

Research by Silva et al. (2019) explored the impact of fumonisin on gene expression in Nile tilapia, highlighting the mycotoxin's influence on animal health and performance (Silva et al., 2019).

Fumonisin and Human Health

Marasas et al. (2004) discussed the potential risk factors of fumonisins for human neural tube defects, emphasizing their significant health implications (Marasas et al., 2004).

Fumonisin Induced Cellular Changes

Galvano et al. (2002) investigated the DNA damage in astrocytes exposed to Fumonisin B1, contributing to the understanding of cellular responses to fumonisin exposure (Galvano et al., 2002).

Resistance to Fumonisin Accumulation

Research by Clements et al. (2004) identified potential sources of resistance to fumonisin accumulation in corn, a critical aspect for agricultural practices (Clements et al., 2004).

Fumonisin Toxicity in Different Species

Yuan et al. (2019) explored the oxidative stress and barrier function disruption in pig iliac endothelium cells by Fumonisin B1, providing insights into species-specific responses to fumonisins (Yuan et al., 2019).

Plant Responses to Fumonisin

Stone et al. (2000) used Fumonisin B1 to simulate pathogen infection in Arabidopsis, offering a model for studying plant defense mechanisms (Stone et al., 2000).

properties

CAS RN

182063-58-7

Product Name

Fumonisin FP1

Molecular Formula

C39H62NO16+

Molecular Weight

800.9 g/mol

IUPAC Name

2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

InChI

InChI=1S/C39H61NO16/c1-5-6-10-24(3)37(56-36(50)20-27(39(53)54)18-34(47)48)32(55-35(49)19-26(38(51)52)17-33(45)46)16-23(2)15-28(41)11-7-8-12-29(42)21-31(44)25(4)40-14-9-13-30(43)22-40/h9,13-14,22-29,31-32,37,41-42,44H,5-8,10-12,15-21H2,1-4H3,(H4-,43,45,46,47,48,51,52,53,54)/p+1

InChI Key

PUBXIIADYBXHSN-UHFFFAOYSA-O

SMILES

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Canonical SMILES

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

synonyms

fumonisin FP(1)
fumonisin FP1

Origin of Product

United States

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